Home > Products > Building Blocks P15541 > (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid - 875164-01-5

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Catalog Number: EVT-2851676
CAS Number: 875164-01-5
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1)

  • Compound Description: S1 is a quinazolinone derivative synthesized by reacting 6-iodo-2-methylbenzoxazin-4-one with 5-aminosalicylic acid (5-ASA). It serves as a key intermediate in synthesizing several novel quinazolino peptide derivatives (S1a-e) with potential antibacterial, antifungal, and anthelmintic activities. []
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The key structural difference lies in the substituents at positions 2, 5, and 6 of the quinazoline ring. []

N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives (4a-4l)

  • Compound Description: This series of compounds represents a novel class of quinazolinone-containing benzohydrazide derivatives designed and synthesized from anthranilic acid. These derivatives exhibited promising analgesic and anti-inflammatory activities in preclinical studies. []
  • Relevance: The compounds in this series feature a quinazolin-4(3H)-one moiety, which is also present in the target compound, (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The primary structural variations involve the substituents at position 2 of the quinazoline ring and the presence of a benzohydrazide group linked to the quinazolinone core. []
  • Compound Description: These are a series of novel acetic acid derivatives designed as aldose reductase (AR) inhibitors. They were synthesized and tested for their in vitro AR inhibitory effects, with all compounds showing nanomolar activity. Notably, compound 19 (2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid) exhibited the strongest inhibitory effect (KI = 61.20 ± 10.18 nM). []
  • Relevance: These compounds share a structural similarity with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, specifically the presence of both the quinazolin-4(3H)-one moiety and the acetic acid side chain. The structural variations arise from the substituents on the quinazoline ring and the presence of diverse linkers connecting the quinazoline and acetic acid moieties. []
  • Compound Description: This compound is a quinoline derivative synthesized using a method that avoids the extensive use of polyphosphoric acid. The synthesis starts with 1-(4-methoxyphenyl)azetidin-2-one and involves Friedel-Crafts acylation, neutralization, N-alkylation, hydrolysis, and condensation reactions. []
  • Relevance: This compound belongs to the quinoline class, closely related to quinazolines like (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. Both structures share a similar bicyclic core, differing in the presence of a nitrogen atom at position 1 of the quinazoline ring and variations in substituents. []

N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds

  • Compound Description: This series of compounds was synthesized from 2-methylquinazolin-4(3H)-one and exhibited larvicidal activity against Aedes aegypti mosquito larvae with LC50 values ranging from 2.085 to 4.201 µg/mL after 72 hours of exposure. These compounds were deemed environmentally friendly as they did not show toxicity towards the nontarget organism Diplonychus rusticus. []
  • Relevance: These compounds share a significant structural resemblance with (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, featuring both the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety and an acetic acid derivative side chain (acetamide in this case). The primary structural differences lie in the presence of various aryl substituents on the acetamide nitrogen. []

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid

  • Compound Description: This compound serves as a key intermediate for synthesizing a series of N-substituted derivatives designed for antibacterial activity. These derivatives were synthesized using triethylamine and DMF, with some reactions facilitated by tetrabutylammonium bromide (TBAB) or Morwet-D425 to improve yields and purity. [, ]
  • Relevance: This compound belongs to the quinoline class, closely related to quinazolines such as (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. Both structures share a similar bicyclic core, with the primary differences being the presence of a thiazete ring fused to the quinoline system and variations in substituents. [, ]

8-Methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H,4H)-dione

  • Compound Description: This compound is a triazine derivative synthesized from 6-methyl-2-(methylthio)-4-oxopyrimidin-3(4H-yl)acetohydrazide. It can be further functionalized through bromination, thionation, and subsequent reactions with amines or alkylating agents. []
  • Relevance: While this compound differs significantly from (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid in its core structure, it exemplifies the exploration of diverse heterocyclic scaffolds as potential bioactive agents, highlighting the relevance of exploring alternative heterocyclic systems for novel drug discovery. []

Properties

CAS Number

875164-01-5

Product Name

(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

IUPAC Name

2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.212

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15)

InChI Key

SNRBRGWGFGRPSY-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.